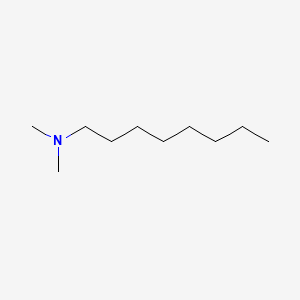

N,N-Dimethyloctylamine

Description

Role of Tertiary Amines in Chemical Science

Tertiary amines are a class of organic compounds where a nitrogen atom is bonded to three carbon-containing groups. fiveable.me This structure, lacking a direct nitrogen-hydrogen bond, imparts unique chemical and physical properties that distinguish them from primary and secondary amines. fiveable.mescience-revision.co.uk The lone pair of electrons on the nitrogen atom makes tertiary amines basic and nucleophilic, allowing them to participate in a wide array of chemical reactions. fiveable.me They are instrumental in organic synthesis, acting as catalysts, intermediates, and building blocks for more complex molecules. fiveable.memyskinrecipes.com Their ability to influence the solubility and biological activity of molecules makes them a prevalent feature in many pharmaceuticals; in fact, a significant percentage of drugs and drug candidates contain tertiary amine structures. news-medical.net

Historical Context of N,N-Dimethyloctylamine Research

The study of this compound is closely tied to the broader advancements in the chemistry of surfactants and amines. While specific early discovery details are not extensively documented in readily available literature, its synthesis and properties have been subjects of academic and industrial research. For instance, early methods for synthesizing similar tertiary amines through nucleophilic substitution were reported in the mid-20th century. vulcanchem.com Research has evolved to include more efficient catalytic processes. vulcanchem.com Studies have also investigated its role as a corrosion inhibitor, with research dating back to the 1960s exploring the mechanisms of how different amine structures interact with metal surfaces. jst.go.jp More recent research has focused on its applications in enhancing chromatographic separations and its use in the synthesis of novel compounds with specific biological activities. vulcanchem.comhimedialabs.com

Structure

3D Structure

Propriétés

IUPAC Name |

N,N-dimethyloctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-4-5-6-7-8-9-10-11(2)3/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKAOOAFEFCDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2016-50-4 (hydrochloride), 88442-24-4 (phosphate) | |

| Record name | Octyldimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007378996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2036299 | |

| Record name | N,N-Dimethyloctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Octanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7378-99-6 | |

| Record name | Dimethyloctylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7378-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyldimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007378996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyloctylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyloctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl(octyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLDIMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20N7H7X4SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Manufacturing

The primary industrial synthesis of N,N-Dimethyloctylamine typically involves one of two main pathways:

Alkylation of Dimethylamine (B145610): This method utilizes the reaction of dimethylamine with 1-chlorooctane. vulcanchem.com It is a nucleophilic substitution reaction carried out under alkaline conditions. vulcanchem.com

Reductive Amination: This process involves the reaction of octanal (B89490) with dimethylamine. vulcanchem.com

Modern manufacturing has seen a shift towards more efficient and sustainable methods. Catalytic processes, such as those employing palladium or platinum catalysts in hydrogenation reactions, are now emphasized to improve reaction efficiency and minimize the formation of byproducts. vulcanchem.combohrium.comshokubai.org For instance, research has demonstrated the use of a Pt/C catalyst for the N-methylation of n-octylamine to produce this compound with high yields. shokubai.org Purification of the final product is typically achieved through distillation under reduced pressure to reach high purity levels. vulcanchem.com

Physical and Chemical Properties

N,N-Dimethyloctylamine is a colorless to pale yellow liquid with a characteristic amine odor. guidechem.comcymitquimica.com It is a tertiary amine with an eight-carbon alkyl chain attached to a dimethylamino group. vulcanchem.com This structure gives it an amphiphilic character, with both hydrophobic and hydrophilic regions. vulcanchem.com It is slightly soluble in water but miscible with many organic solvents. vulcanchem.comguidechem.comfishersci.fi

Interactive Data Table: of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₃N | guidechem.comnist.gov |

| Molecular Weight | 157.30 g/mol | myskinrecipes.comnist.govsigmaaldrich.com |

| Melting Point | -57 °C | myskinrecipes.comsigmaaldrich.comchemicalbook.com |

| Boiling Point | 195 °C | myskinrecipes.comsigmaaldrich.comchemicalbook.com |

| Density | 0.765 g/mL at 25 °C | myskinrecipes.comsigmaaldrich.com |

| Refractive Index | n20/D 1.424 | sigmaaldrich.com |

| Vapor Pressure | 0.8 mmHg at 25 °C | sigmaaldrich.com |

| Flash Point | 65 °C (closed cup) | avantorsciences.com |

Chemically, this compound is a stable compound under normal conditions. guidechem.com As a tertiary amine, it can act as a base due to the lone pair of electrons on the nitrogen atom. fiveable.me It participates in various chemical reactions, including alkylation and quaternization. cymitquimica.com It is incompatible with strong oxidizing agents and strong acids. scbt.comchemicalbook.com

Analytical Chemistry Applications

Role of N,N-Dimethyloctylamine in Chromatographic Techniques

The versatility of this compound is prominently featured in its application within different high-performance liquid chromatography (HPLC) methods. It primarily functions to improve the retention and resolution of acidic and basic analytes.

In HPLC, this compound is employed as an ion-pairing agent. It is added to the mobile phase to form neutral ion pairs with charged analyte molecules. This process is crucial for the analysis of ionic compounds, such as organic acids and bases, on reversed-phase columns. The formation of a neutral, more hydrophobic complex allows for greater retention on the nonpolar stationary phase, enabling the separation of compounds that would otherwise elute too quickly with poor resolution.

The analysis of pharmaceutical compounds often involves charged molecules. This compound is utilized as a counterion in reversed-phase ion-pair chromatography (RP-IPC) for the separation of acidic and basic drugs. For instance, in the analysis of acidic pharmaceuticals, the positively charged this compound pairs with the negatively charged drug molecules. This technique has been successfully applied to the simultaneous determination of various active pharmaceutical ingredients and their counterions. The concentration of this compound in the mobile phase is a critical parameter that can be adjusted to optimize the retention and selectivity of the separation.

A study on the separation of methotrexate (B535133) and its impurities utilized this compound in the mobile phase to achieve successful separation on a C18 column. The inclusion of this ion-pairing agent was essential for retaining the acidic analytes and achieving the desired chromatographic resolution.

The presence of this compound in the mobile phase significantly impacts chromatographic performance by mitigating the undesirable effects of silanophilic interactions. Residual silanol (B1196071) groups on the surface of silica-based stationary phases can interact with basic analytes through ion-exchange mechanisms, leading to peak tailing and poor reproducibility. As a tertiary amine, this compound competes with basic analytes for these active sites, effectively masking them and improving peak shape and efficiency. This "silanol-masking" effect is crucial for obtaining symmetrical peaks and reliable quantitative results, particularly for basic compounds.

The concentration of this compound is a key factor; a higher concentration generally leads to better masking of silanol groups but can also result in longer retention times for acidic analytes due to increased ion-pair formation. Therefore, optimizing its concentration is a critical step in method development.

Table 1: Impact of this compound on Chromatographic Parameters

| Parameter | Effect of this compound | Mechanism of Action |

| Retention of Acidic Analytes | Increased | Forms a neutral, hydrophobic ion pair with the analyte, increasing its affinity for the nonpolar stationary phase. |

| Peak Shape of Basic Analytes | Improved (Reduced Tailing) | Competitively binds to active silanol sites on the stationary phase, preventing interactions with basic analytes. |

| Selectivity | Altered | The degree of ion-pair formation can be controlled by adjusting the concentration of this compound and pH of the mobile phase. |

This compound in Capillary Electrophoresis for Chiral Separations

Beyond chromatography, this compound has found utility in capillary electrophoresis (CE), particularly for the separation of chiral compounds. In some methods, it can be used as a background electrolyte additive. Its primary role in this context is often to interact with a chiral selector, such as a cyclodextrin, and the analytes to enhance enantiomeric resolution. The hydrophobic octyl chain of this compound can form inclusion complexes with cyclodextrins, modifying the chiral recognition environment and leading to improved separation of enantiomers.

Other Advanced Analytical Methodologies Involving this compound

While its primary applications are in HPLC and CE, this compound is also explored in other advanced analytical techniques. Its properties as a surfactant and its ability to form aggregates and modify interfaces make it a candidate for use in micellar electrokinetic chromatography (MEKC), a variant of CE. In MEKC, surfactants are added to the background electrolyte above their critical micelle concentration to form micelles, which act as a pseudostationary phase. The partitioning of analytes between the aqueous buffer and the micelles enables the separation of both neutral and charged species.

Furthermore, research into novel extraction techniques may utilize this compound or similar long-chain amines as extraction agents or phase-transfer catalysts, particularly for the selective extraction of acidic compounds from complex matrices.

Applications in Materials Science

N,N-Dimethyloctylamine in Membrane Synthesis and Modification

The unique chemical characteristics of this compound make it a valuable component in the development of advanced membrane technologies.

The modification of cellulose (B213188) acetate (B1210297) (CA) reverse osmosis (RO) membranes with this compound has been shown to impart significant antibacterial properties. sigmaaldrich.comrsc.orgvulcanchem.com Research indicates that incorporating DMOA into CA membranes can lead to a reduction of over 99.9% in both Gram-positive and Gram-negative bacteria. rsc.org This enhancement is attributed to the hydrophobic tail of the DMOA molecule, which can disrupt the lipid bilayers of bacterial cell membranes. vulcanchem.com This approach offers a promising strategy for developing RO systems with inherent resistance to biofouling, a major challenge in water purification processes. vulcanchem.com The resulting membranes also exhibit improved mechanical and thermal properties. rsc.org

Role of this compound in Sol-Gel Processes

This compound plays a crucial role as a stabilizing and complexing agent in sol-gel synthesis, a versatile method for producing metal oxide materials.

In the sol-gel synthesis of aluminum (Al) and zirconium (Zr) containing gels, this compound is used in conjunction with acetylacetone. researchgate.netresearchgate.net These gels are precursors for producing alumina (B75360) (Al2O3) and zirconia (ZrO2) nanocoatings. researchgate.netresearchgate.net Studies have demonstrated that the thermal stability of the resulting gels is influenced by the metal present. researchgate.netresearchgate.net Zirconium-containing gels exhibit higher thermal stability, with a decomposition temperature of 304–308°C, compared to aluminum-containing gels, which decompose at 225–230°C. researchgate.netresearchgate.net Mass spectrometry analysis has revealed that the metals exist as acetylacetonate (B107027) complexes with coordinated DMOA molecules. researchgate.netresearchgate.net The nature of the metal cation influences the thermal stability of the gel and the mechanisms of its thermolysis. researchgate.netresearchgate.net

Table 1: Thermal Decomposition Temperatures of Metal-Containing Gels

| Gel Type | Decomposition Temperature (°C) |

| Zirconium-containing | 304–308 |

| Aluminum-containing | 225–230 |

This table presents the decomposition temperatures of Al- and Zr-containing gels prepared using this compound in a sol-gel process, highlighting the higher thermal stability of the zirconium-based material. researchgate.netresearchgate.net

Application in Nanomaterial Synthesis

The unique interfacial properties of this compound are leveraged in the fabrication of advanced nanomaterials, particularly in the exfoliation and stabilization of graphene.

A sonochemical method has been developed for the synthesis of oxygen-free graphene sheets through the exfoliation of graphite (B72142) powder in an this compound-aqua medium. nih.govresearchgate.net This process utilizes ultrasonic irradiation to delaminate graphite into graphene sheets. researchgate.netdntb.gov.ua The resulting oxygen-free graphene sheets, with a thickness of several nanometers, are then stabilized at the oil-aqua interface of the DMOA-water emulsion. researchgate.netgrafiati.com This method allows for the creation of stable suspensions of graphene sheets without the need for oxidation or functionalization, preserving their intrinsic electronic and mechanical properties. nih.gov The process involves the formation of graphene on the surface of DMOA nanodroplets within an acidified aqua-oil emulsion. researchgate.net

This compound as a Corrosion Inhibitor in Industrial Systems

This compound is recognized for its role as an effective corrosion inhibitor, particularly in industrial water treatment and boiler systems. gneebio.com It is often used as an intermediate in the preparation of cationic and amphoteric surfactants which are key components in corrosion inhibitor formulations. gneebio.com Filming amines, a category to which DMOA's derivatives belong, function by forming a protective layer on metal surfaces, thereby preventing corrosive agents from coming into contact with the metal. chemtreat.com This is particularly beneficial in complex steam and condensate systems where controlling corrosion is a significant challenge. chemtreat.com The use of such inhibitors can lead to a reduction in the need for other chemicals, such as neutralizing amines, especially in systems with high boiler water alkalinity. chemtreat.com

Catalysis and Industrial Chemical Processes

N,N-Dimethyloctylamine as a Catalyst in Organic Synthesis

This compound serves as a catalyst in several organic synthesis reactions, facilitating the creation of desired chemical products. guidechem.com Its basic nature allows it to act as a proton acceptor, promoting reactions that require the removal of a proton. One notable application is in the N-methylation of amines. For instance, in the synthesis of this compound itself from n-octylamine, a Pt/C catalyst can be used with methanol (B129727) as the methylating agent, where the tertiary amine product can also influence the reaction environment. shokubai.org The compound is also used as a catalyst or reagent in the production of various specialty chemicals, including pharmaceuticals and agrochemicals. guidechem.com

Role in Homogeneous Catalysis

This compound plays a role in homogeneous catalysis, where the catalyst is in the same phase as the reactants. bohrium.com It is particularly noted for its function as a base in reactions involving metal complexes. mdpi.com

Application as a Base in Carbon Dioxide Hydrogenation with Metal Complexes

In the field of green chemistry, the hydrogenation of carbon dioxide (CO2) to formic acid is a significant reaction for chemical hydrogen storage. researchgate.net this compound (DMOA) has been utilized as a base in these processes. mdpi.comresearchgate.net For instance, research has shown its use in combination with cobalt and ruthenium complexes for the dehydrogenation of formic acid. mdpi.comd-nb.info In one study, a mixture of formic acid and DMOA was used as the reaction medium for testing the catalytic activity of cobalt(I) complexes, demonstrating the amine's role in facilitating the catalytic cycle. mdpi.com Similarly, its performance has been evaluated in CO2 hydrogenation with gold nanoparticle catalysts, where it was observed that extending the alkyl chain to dimethyloctylamine resulted in a decrease in formic acid conversion compared to smaller trialkylamines. acs.org

The table below summarizes the effect of different tertiary amines, including this compound, on the hydrogenation of CO2 to formic acid.

| Amine | pKa | CO2 Conversion (%) | Reference |

| Triethylamine | 10.225 | ~45 | acs.org |

| Dimethylbutylamine | 10.191 | ~45 | acs.org |

| This compound | 10.200 | ~27 | acs.org |

This compound as an Intermediate in Specialty Chemical Manufacturing

This compound is a key intermediate in the production of a variety of specialty chemicals. guidechem.comblitchem.com It serves as a precursor for the synthesis of quaternary ammonium (B1175870) compounds, which have widespread applications as surfactants, disinfectants, and phase-transfer catalysts. vulcanchem.comhimedialabs.com The manufacturing process often involves the reaction of this compound with an alkylating agent to form the corresponding quaternary ammonium salt. Furthermore, it is a building block in the synthesis of amine oxides, which are used as foam stabilizers and surfactants. guidechem.comthegoodscentscompany.com Its role as an intermediate extends to the production of agrochemicals and pharmaceuticals, highlighting its importance in the broader chemical industry. guidechem.com

Applications in Surfactant and Emulsifier Formulations

The amphiphilic nature of this compound, arising from its hydrophobic octyl chain and hydrophilic dimethylamino head, makes it suitable for use in surfactant and emulsifier formulations. guidechem.comcymitquimica.com It is primarily used to manufacture cationic and amphoteric surfactants. thegoodscentscompany.comwhamine.com These resulting surfactants are incorporated into a range of products, including cleaners, foam stabilizers, and anti-static agents. whamine.com The N-oxide derivative of this compound, this compound-N-oxide, is itself a surfactant and emulsifier used in detergents and personal care products due to its ability to reduce surface tension and enhance foaming and dispersing properties. guidechem.com

Biological Activity and Environmental Interactions

Antimicrobial Activity of N,N-Dimethyloctylamine

This compound has been identified as a potent antimicrobial agent, particularly displaying fungistatic capabilities. Its activity is linked to its production by soil microbes as a volatile organic compound (VOC), contributing to the natural phenomenon of soil fungistasis, where the germination and growth of fungal propagules are inhibited.

Research has identified this compound as one of the key volatile organic compounds produced by fungistatic soils. ynu.edu.cn The phenomenon of soil fungistasis, a widespread characteristic of most soils, is mediated by soil microorganisms and the VOCs they produce. ynu.edu.cn In studies comparing soils with strong, moderate, and no fungistatic activity, this compound was detected in the fungistatic soils but was absent in those showing no fungal inhibition. ynu.edu.cn This suggests its direct involvement in suppressing fungal activity in the soil environment. The compound demonstrates strong antifungal activity even at low concentrations, contributing significantly to the soil's natural suppressive capacity against fungal pathogens. ynu.edu.cn

A crucial aspect of the fungistatic nature of this compound is its ability to inhibit the germination of fungal spores. ynu.edu.cn Spore germination is a critical step for fungal colonization and infection in various environments. wur.nl Laboratory tests have demonstrated that this compound can completely inhibit the germination of fungal conidia. ynu.edu.cn Its effectiveness is concentration-dependent, with increased concentrations leading to greater inhibition. ynu.edu.cn

Table 1: Inhibitory Concentration of this compound on Fungal Spore Germination

| Compound | Effective Concentration for Complete Inhibition (in sealed plates) |

| This compound | 6–9 mg/L |

Source: Adapted from Song et al., 2004. ynu.edu.cn

Biosynthesis and Presence in Biological Systems

While not a naturally occurring metabolite in humans, this compound is produced by microorganisms in the environment and has been detected within the human body as an external exposure.

This compound is a product of microbial activity in soil. ynu.edu.cn It is one of several volatile compounds identified from soils that exhibit strong fungistatic properties. ynu.edu.cn The production of such VOCs is linked to the metabolic activities of the soil microbial community. The fact that autoclaving the soil eliminates its volatile fungistatic activity further confirms the biological origin of these compounds. ynu.edu.cn The composition and diversity of the microbial community influence the types and quantities of VOCs produced, with stronger fungistatic soils yielding a greater variety of these inhibitory compounds. ynu.edu.cn

This compound has been identified in human blood and is considered a component of the human exposome. hmdb.ca The exposome encompasses the totality of an individual's environmental exposures throughout their lifetime. hmdb.ca This compound is not a naturally occurring human metabolite; its presence indicates exposure from external sources. hmdb.ca

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on N,N-Dimethyloctylamine Systems

Quantum chemical calculations are employed to determine the fundamental properties of molecules from first principles. For this compound, these calculations have been used to predict thermodynamic properties and to understand its electronic structure in various chemical environments.

A key thermodynamic parameter, the enthalpy of formation, has been investigated using high-level quantum chemical methods. The G4 method, known for providing results with "chemical accuracy" for organic molecules, was used to estimate the enthalpy of formation for this compound. swarthmore.edu The G4 averaged value is an estimate based on the minimum energy conformer and includes a correction for the effect of other conformers. swarthmore.edu

Density Functional Theory (DFT) is another powerful tool applied to this compound and related systems. Methods like B3LYP with a 6-311+G** basis set and w-B97X-D with a 6-311++G** basis set have been utilized to evaluate relative energies between different molecular configurations. swarthmore.edu The w-B97X-D functional is noted as being particularly effective for non-bonded interactions. swarthmore.edu

DFT calculations have also been instrumental in studying the interaction of ionic liquids derived from this compound with other chemical species. For instance, in the selective separation of Neodymium (Nd) from other light rare earth elements (LREEs), DFT was used to analyze an ionic liquid system involving this compound bis(2-ethylhexyl)phosphate. acs.orgfigshare.com These studies investigated molecular orbitals (MOs), electrostatic potential (ESP), natural population analysis (NPA), and reduced density gradient (RDG) scatter plots to elucidate the interaction energies and bonding characteristics between the ionic liquid and the LREEs. acs.org The calculations revealed a strong interaction between the 4f orbital of Nd(III) and the oxygen in the P–O group of the phosphate (B84403) anion, leading to the formation of a new hybridized orbital. acs.org The interaction energy with Nd(III) was calculated to be as high as -498.81 kcal·mol⁻¹, with an electron transfer of 1.229 e. acs.org

In the context of switchable polarity solvents, DFT studies on related N,N-dimethyl-n-alkylamines have shown how molecular structure, such as the presence of a ring system, can prevent steric disruption at the amine proton, influencing the solvent's function. researchgate.net

Table 1: Calculated Thermodynamic and Electronic Properties for this compound and Related Systems

Molecular Modeling of this compound Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict how molecules interact with each other. These methods are particularly useful for studying this compound in complex environments like biological membranes or chromatographic systems.

Molecular dynamics (MD) simulations have been used to study the partitioning and orientation of this compound and other amines within phospholipid membranes. uu.nl Using the COSMOmic module of the COSMOtherm software, which combines quantum chemistry with statistical thermodynamics, researchers simulated the behavior of the protonated amine in a hydrated phospholipid bilayer. uu.nl These simulations indicate that the most favorable position for charged amines is in the region where phosphate anions are most abundant. uu.nl The orientation of the molecule within the bilayer significantly influences its partitioning, with hydrocarbon units extending into the hydrophobic core contributing more to membrane affinity. uu.nl

Coarse-grained (CG) MD simulations have also been applied to investigate helical peptides functionalized with a quaternary amine derived from this compound. semanticscholar.org These simulations help in understanding the mechanism of interaction and assembly between these synthetic antimicrobial peptides and model bacterial membranes composed of phospholipids (B1166683) like phosphatidylglycerol (PG). semanticscholar.org

In the field of chromatography, molecular mechanics programs have been utilized to calculate molecular interaction (MI) energies between basic compounds like this compound and model stationary phases. preprints.org These calculations can break down the total interaction into contributions from hydrogen bonding (HB), electrostatic (ES), and van der Waals (VW) forces. preprints.org Such studies help in quantitatively understanding the retention mechanisms of these compounds in reversed-phase liquid chromatography. preprints.org

Table 2: Applications of Molecular Modeling to this compound Systems

Theoretical Approaches to Reaction Mechanisms Involving this compound

Theoretical calculations are crucial for elucidating the complex, multi-step pathways of chemical reactions. For this compound, these approaches have clarified its role as a base, a nucleophile, and a substrate in various transformations.

In the dehydrogenation of formic acid, where this compound (DMOA) is often used as a base, DFT and experimental studies have been combined to propose detailed catalytic cycles. mdpi.com For a cobalt-catalyzed system, two competing pathways were proposed, involving steps like protonation of a hydride ligand, β-hydride elimination, and CO₂ dissociation. mdpi.com The theoretical models help to rationalize the extreme sensitivity of the system to the steric and electronic effects of the ligands involved. mdpi.com

Theoretical studies have also shed light on the contra-thermodynamic C-H functionalization of trialkylamines. acs.org Computational methods were used to probe the selectivity of the hydrogen atom abstraction (HAT) step from this compound. acs.org Despite the primary radical formed by abstracting a hydrogen from an N-CH₃ group being less stable than the secondary radical from an N-CH₂R group, high selectivity for the N-CH₃ position is observed. acs.org The computational results support a direct HAT mechanism and help explain the observed experimental selectivities. acs.org

The mechanism of reductive amination of carbonyl compounds mediated by titanium(IV) isopropoxide, a reaction that can produce N,N-dimethyl tertiary amines, has also been explored with theoretical considerations. researchgate.net A possible mechanism involves the nucleophilic attack of the amine on a Lewis acid-activated carbonyl, proceeding through a titanium complex which is then reduced. researchgate.net

In polymer chemistry, the reaction between nucleophilic amines like this compound and brominated poly(isobutylene-co-isoprene) (BIIR) has been studied. acs.org The theoretical framework for this system is based on equilibrium thermodynamics, which dictates the distribution of products from the reversible N-alkylation and accompanying proton-transfer reactions. acs.org

Table of Mentioned Compounds

Future Research Directions and Emerging Areas

Advanced Synthetic Methodologies for N,N-Dimethyloctylamine Derivatives

The synthesis of this compound derivatives is a burgeoning field, with researchers continuously seeking more efficient, selective, and sustainable methods.

Future investigations are likely to focus on:

Catalytic C-H Functionalization: Recent studies have demonstrated the selective functionalization of the N-CH3 groups of this compound. acs.orgthieme-connect.com This contra-thermodynamic approach, which favors the typically less reactive methyl group over the N-CH2 group, opens up new avenues for creating complex molecules from a simple precursor. acs.orgthieme-connect.com Further research will likely explore a wider range of catalysts and reaction conditions to enhance yield, selectivity, and substrate scope.

Enzymatic Catalysis: The use of enzymes, such as immobilized lipases, presents a green chemistry approach to synthesizing this compound and its derivatives. vulcanchem.com These methods operate under mild conditions, reducing energy consumption and waste generation. Future work will likely focus on discovering and engineering more robust and efficient enzymes for these transformations.

Flow Chemistry: The application of flow chemistry could offer significant advantages in terms of safety, scalability, and control over reaction parameters for the synthesis of this compound derivatives. This continuous processing method can lead to higher yields and purities compared to traditional batch processes.

Quaternary Ammonium (B1175870) Salt (QAS) Synthesis: this compound is a key precursor for a wide array of quaternary ammonium salts. himedialabs.comvulcanchem.comnih.gov Research is ongoing to synthesize novel gemini (B1671429) QAS derivatives with enhanced antimicrobial properties and reduced cytotoxicity. nih.gov For instance, derivatives of 1,4:3,6-dianhydro-l-iditol synthesized from this compound have shown potent activity against various bacteria. vulcanchem.comnih.gov Future work will likely explore new diol backbones and a wider range of alkyl chains to fine-tune the biological activity of these compounds. nih.gov

Novel Applications in Advanced Materials and Nanotechnology

The unique amphiphilic nature of this compound makes it a valuable component in the fabrication of advanced materials and nanomaterials.

Emerging applications include:

Nanoparticle Synthesis and Stabilization: this compound and its oxide form are effective stabilizing agents in the synthesis of various nanoparticles, including metal oxides and graphene. nih.govbeilstein-journals.orgresearchgate.net It helps control particle size and prevents aggregation, which is crucial for their application in fields like catalysis and electronics. beilstein-journals.org For example, it has been used in the cryochemical synthesis of ultrasmall, highly crystalline nanostructured metal oxides. beilstein-journals.org

Functionalized Membranes: Incorporation of this compound into polymer membranes, such as cellulose (B213188) acetate (B1210297), can impart antibacterial properties. vulcanchem.com This is particularly relevant for developing reverse osmosis systems that resist biofilm formation, a major challenge in water purification. vulcanchem.com

Mesoporous Silica Functionalization: this compound can be used to functionalize mesoporous silicas like MCM-41 and MCM-48. rsc.org The subsequent removal of the amine can create materials with open-pore structures suitable for the adsorption of pollutants. rsc.org

Graphene Exfoliation: this compound-aqua emulsions have been utilized in the sonochemical exfoliation of graphite (B72142) to produce oxygen-free graphene sheets. researchgate.net This method offers a more environmentally friendly route to obtaining high-quality graphene for electronic applications. researchgate.net

Elucidation of Biological Mechanisms and Structure-Activity Relationships

While the antimicrobial properties of this compound derivatives are recognized, a deeper understanding of their biological interactions is a key area for future research.

Key research questions to be addressed include:

Mechanism of Antimicrobial Action: The hydrophobic tail of this compound is believed to disrupt bacterial lipid bilayers, leading to cell death. vulcanchem.com However, the precise molecular interactions and the role of the headgroup in this process require further investigation.

Structure-Activity Relationship (SAR) Studies: Systematic studies are needed to correlate the chemical structure of this compound derivatives with their biological activity. This includes varying the length of the alkyl chain, modifying the headgroup, and introducing different counter-ions in QAS derivatives. nih.govresearchgate.net Computational modeling can aid in predicting the activity of new derivatives before their synthesis. uu.nl

Inhibition of Fungal Growth: this compound has been identified as a volatile organic compound produced by some soil microbes that can inhibit the growth of certain fungi. cabidigitallibrary.org Further research could explore its potential as a natural fungicide for agricultural applications.

Cytotoxicity and Mutagenicity: As with any biologically active compound, a thorough evaluation of the cytotoxicity and mutagenicity of this compound derivatives is crucial for their safe application. nih.gov Studies have shown that while some QAS derivatives exhibit low cytotoxicity, others can be toxic at higher concentrations. vulcanchem.comnih.gov

Sustainable Chemistry and Environmental Remediation Strategies Involving this compound

The principles of green chemistry are increasingly being applied to the lifecycle of chemicals, from their synthesis to their disposal. numberanalytics.comnih.gov this compound is featured in research aimed at developing more sustainable chemical processes and addressing environmental pollution.

Future research in this area will likely focus on:

Biodegradation: Understanding the biodegradability of this compound and its derivatives is essential for assessing their environmental impact. researchgate.neticm.edu.plrsc.org Studies have shown that the rate of biodegradation can be influenced by the length of the hydrocarbon chain and the presence of other functional groups. researchgate.neticm.edu.pl

Environmental Remediation: Functionalized materials incorporating this compound, such as modified mesoporous silicas, show promise for the removal of pollutants from water. rsc.orgscispace.comappleacademicpress.com Future work could explore the development of highly selective and reusable sorbents for specific contaminants.

Green Synthesis Routes: As mentioned earlier, the development of enzymatic and flow chemistry-based synthetic methods for this compound will contribute to a more sustainable chemical industry. vulcanchem.com

Advanced Oxidation Processes: The compatibility of this compound-N-oxide with oxidizing agents like hydrogen peroxide suggests its potential use in advanced oxidation processes for water treatment.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and this compound is no exception.

Potential applications include:

Predictive Modeling: AI and ML algorithms can be trained on existing data to predict the physicochemical properties, reactivity, and biological activity of novel this compound derivatives. mdpi.comresearchgate.net This can significantly accelerate the discovery of new compounds with desired characteristics.

Reaction Optimization: Machine learning models can be used to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and purities while minimizing waste.

De Novo Design: AI can be used to design entirely new molecules based on this compound with specific target properties, opening up new possibilities for drug discovery and materials science.

Computational Spectroscopy: Computational methods can be used to predict the spectroscopic data (e.g., NMR, IR) of this compound derivatives, aiding in their characterization and identification. acs.org

Table of Research Findings for this compound

| Research Area | Key Finding | Source |

|---|---|---|

| Synthesis | Sequential functionalization of N-CH3 groups is possible. | acs.org |

| Can be used to synthesize quaternary ammonium salts with antimicrobial activity. | vulcanchem.comnih.gov | |

| Enzymatic synthesis offers a green alternative. | vulcanchem.com | |

| Advanced Materials | Acts as a stabilizing agent for nanoparticle synthesis. | nih.govbeilstein-journals.org |

| Imparts antibacterial properties to cellulose acetate membranes. | vulcanchem.com | |

| Used to functionalize mesoporous silicas for pollutant adsorption. | rsc.org | |

| Biological Activity | Derivatives show activity against Staphylococcus aureus and Escherichia coli. | vulcanchem.comnih.gov |

| Identified as a volatile organic compound that inhibits fungal growth. | cabidigitallibrary.org | |

| Environmental | Biodegradation is influenced by alkyl chain length. | researchgate.neticm.edu.pl |

| Chromatography | Used as a silanol (B1196071) suppressor in reversed-phase liquid chromatography. | vulcanchem.compreprints.org |

Q & A

Q. What are the standard synthetic routes for N,N-Dimethyloctylamine, and how can reaction conditions be optimized?

this compound is commonly synthesized via quaternization reactions. For example, chloromethylated polysulfone can be quaternized with this compound to produce hydrophobic polymers . Reaction optimization includes solvent selection (e.g., DMF/MeOH mixtures) and temperature control to achieve high yields and purity. Monitoring via TLC and MALDI-TOF MS ensures reaction progress .

Q. What key physicochemical properties of this compound are critical for experimental design?

Key properties include a molecular weight of 157.30 g/mol, boiling point of 195°C, and a hydrophobic nature due to its C10 alkyl chain. Its IUPAC InChIKey (UQKAOOAFEFCDGT-UHFFFAOYSA-N) aids in structural verification . These properties influence solubility in organic solvents and compatibility with polymer matrices .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use personal protective equipment (PPE) including gloves, face shields, and ventilation systems to avoid inhalation or skin contact. Avoid dust formation and ensure proper disposal methods. Storage at room temperature in dry conditions is recommended .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Techniques like MALDI-TOF MS and TLC are used to monitor synthesis progress . In chromatography, it serves as a mobile phase additive in UPLC methods, where solvent gradients (e.g., 5 mM this compound in aqueous and methanol phases) enhance metabolite separation .

Q. What are the primary applications of this compound in polymer science?

It modifies polysulfones by introducing hydrophobic pendant groups (N-dimethyloctylammonium chloride), altering surface tension and interfacial free energy. This is critical for blood-compatible materials and films with tailored hydrophobicity .

Advanced Research Questions

Q. How does this compound enhance the antifungal efficacy of volatile organic compound (VOC) blends?

At concentrations below 1 ppm, it synergizes with 2-ethyl-1-hexanol and benzaldehyde to inhibit Pseudomonas and Bacillus growth by >95%. Experimental design should include VOC pair screening, temperature-controlled assays (e.g., 4°C), and long-term stability tests .

Q. What methodological challenges arise when resolving contradictions in thermodynamic data for this compound?

Discrepancies in enthalpy of formation (−174.2 kJ/mol via G4 calculations vs. experimental values) require cross-validation using group contribution (GC) models and high-purity synthesis to minimize experimental error .

Q. How can chromatographic methods using this compound be optimized for metabolomic studies?

Optimize gradient conditions (e.g., 10–100% solvent B over 5.5 minutes) on a C18 column. Adjust pH to 5.5 and flow rates (0.3 mL/min) to improve peak resolution and metabolite retention .

Q. What are the challenges in synthesizing boron trichloride complexes with this compound?

The reaction requires strict control of stoichiometry (1:1 ratio) and inert conditions to prevent hydrolysis. The resulting complex (C10H23BCl3N) has applications in catalysis but demands careful handling due to moisture sensitivity .

Q. How does this compound influence interfacial free energy in polymer films?

It reduces surface tension in quaternized polysulfones, as measured by contact angle analysis. The alkyl chain length dictates the work of spreading (Wsp), with longer chains enhancing hydrophobicity. Experimental validation involves dry-cast film preparation in solvent/non-solvent mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.